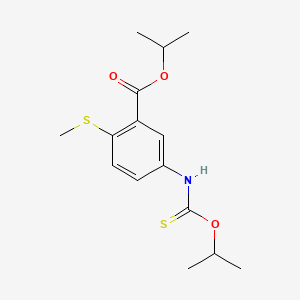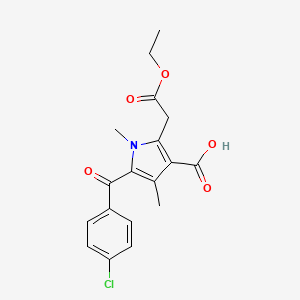
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H8N2O6S2.2Na. It is known for its applications in various scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt typically involves the sulfonation of 3,8-diaminonaphthalene. This process is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The reaction is followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products
The major products formed from these reactions include quinones, substituted naphthalenes, and various amine derivatives .
Aplicaciones Científicas De Investigación
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a staining agent for biological specimens.
Medicine: It is investigated for its potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Naphthalenedisulfonic acid
- 3,6-Diaminonaphthalene-2,7-disulphonic acid
- 4,8-Diaminonaphthalene-1,5-disulphonic acid
Uniqueness
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
1203550-02-0 |
|---|---|
Fórmula molecular |
C10H8N2Na2O6S2 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
disodium;3,8-diaminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H10N2O6S2.2Na/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
BGCRTNNGONTUOU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


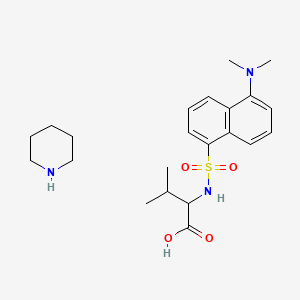
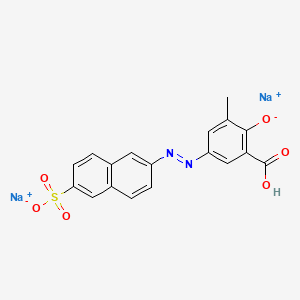
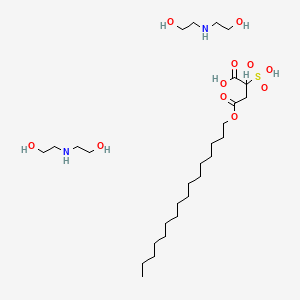
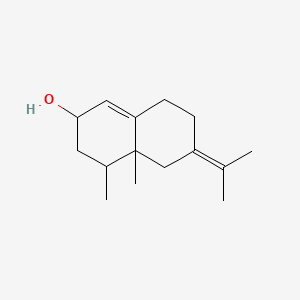





![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)

